Graveolone

Description

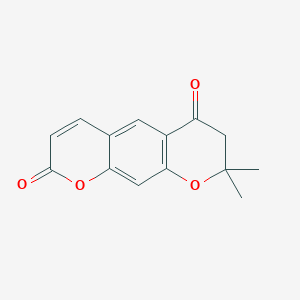

Structure

3D Structure

Properties

CAS No. |

16499-05-1 |

|---|---|

Molecular Formula |

C21H22O7 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |

InChI |

InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3 |

InChI Key |

WEDGVCZUPFZNDE-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C |

melting_point |

177.5-178°C |

Other CAS No. |

16499-05-1 |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Distribution of Graveolone

Plant Families Exhibiting Graveolone Presence

This compound has been primarily associated with the Apiaceae family, although its occurrence is not strictly limited to this group.

Apiaceae Family Sources of this compound

Members of the Apiaceae family are well-known producers of coumarins, including furanocoumarins and pyranocoumarins scielo.brmdpi.com. This compound has been isolated from several species within this family. Notable Apiaceae sources of this compound include Anethum graveolens (dill) and Petroselinum crispum (parsley) foodb.catandfonline.comscielo.brcore.ac.ukmdpi.comresearchgate.netcabidigitallibrary.orgconicet.gov.ar. Research has also reported the isolation of this compound from the roots of Pituranthos tortuosus, another species belonging to the Apiaceae family scielo.brscielo.br. Furthermore, this compound has been identified in the aerial parts of Foeniculum vulgare (fennel), adding another Apiaceae source to its known distribution research-nexus.netscholarsresearchlibrary.com.

Table 1: Apiaceae Family Sources of this compound

| Plant Species | Common Name | Plant Part(s) from which Isolated |

| Anethum graveolens | Dill | Aerial parts |

| Petroselinum crispum | Parsley | Aerial parts, cell culture |

| Pituranthos tortuosus | Roots | |

| Foeniculum vulgare | Fennel | Aerial parts |

Other Botanical Sources of this compound

While most frequently reported in Apiaceae, this compound has also been found in plants from other families. One study indicates the isolation of this compound from Broussonetia species, which belong to the Moraceae family mdpi.com. This suggests a broader, albeit potentially less frequent, distribution of this compound across the plant kingdom.

Geographic Distribution and Habitat Correlates of this compound-Producing Plants

The geographic distribution of this compound is linked to the native ranges and cultivation areas of the plants in which it occurs. Pituranthos tortuosus, a source of this compound, has been studied in Egypt scielo.brscielo.br. Foeniculum vulgare has been investigated in Algeria, where the plant was collected research-nexus.netscholarsresearchlibrary.com. Anethum graveolens and Petroselinum crispum are widely cultivated globally, but specific studies on this compound isolation may be tied to particular regions. For instance, a report on this compound isolation from dill and parsley dates back to a 1994 study scielo.brresearchgate.netcabidigitallibrary.orgconicet.gov.ar. The presence of this compound in these plants is a result of their specific biosynthetic pathways, which are influenced by genetic factors and potentially environmental conditions.

Chemotaxonomic Significance of this compound

Coumarins, including pyranocoumarins like this compound, hold significance in chemotaxonomy, the study of the classification of organisms based on their biochemical constituents mdpi.comresearchgate.net. The presence and distribution patterns of specific coumarins are often characteristic of particular plant families, genera, or even species. Apiaceae and Rutaceae families, for example, are well-recognized for their rich diversity of coumarins scielo.brmdpi.comresearchgate.net. While furanocoumarins are extensively studied in the chemotaxonomy of these families, the isolation of compounds such as this compound contributes valuable data to the chemotaxonomic profile of a species scholarsresearchlibrary.com. The finding of this compound in Foeniculum vulgare was noted as a contribution to the chemotaxonomic understanding of this species scholarsresearchlibrary.com. The occurrence of this compound in both Apiaceae and Moraceae families, though seemingly limited, highlights the complex distribution of secondary metabolites across the plant kingdom and can inform phylogenetic studies.

Isolation and Spectroscopic Elucidation of Graveolone

Extraction and Chromatographic Isolation Methodologies for Graveolone

The isolation of this compound from plant sources typically begins with extraction using organic solvents. Studies have reported the isolation of this compound from the chloroform (B151607) extract of Foeniculum vulgare and the ethyl acetate (B1210297) extract of Anethum sowa scholarsresearchlibrary.comhorizonepublishing.comresearchgate.net. These extraction methods are consistent with general practices for isolating phytochemicals, where solvents of varying polarities are used to selectively extract compounds from plant tissues plantarchives.orgmdpi.com.

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of other compounds present in the crude extract. Various chromatographic methods are employed in natural product isolation, including column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) plantarchives.orgmdpi.comiipseries.org. In the isolation of this compound from Foeniculum vulgare, different chromatographic techniques were utilized scholarsresearchlibrary.comresearchgate.net. Silica gel chromatography has also been mentioned as a method for fractionation during the isolation process researchgate.net. These techniques leverage differences in the physical and chemical properties of compounds, such as polarity and size, to achieve separation and purification iipseries.org.

Advanced Spectroscopic Characterization Techniques for this compound Structure

Spectroscopic methods are indispensable for determining the molecular structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly applied techniques in the structural elucidation of natural products.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy have been crucial in the structural assignment of this compound scholarsresearchlibrary.comhorizonepublishing.comscielo.brscielo.br.

¹H NMR spectra of this compound typically show characteristic signals corresponding to its proton environments. For instance, a study on this compound isolated from Foeniculum vulgare reported ¹H NMR signals including singlets for methyl protons and doublets for olefinic and aromatic protons scholarsresearchlibrary.com. Another study on this compound from Pituranthos tortuosus provided similar ¹H NMR data, including a six-proton singlet for the gem-dimethyl group and doublets with a coupling constant of approximately 9.7 Hz, characteristic of the H-3 and H-4 protons in the coumarin (B35378) ring scielo.brscielo.br.

¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of this compound shows signals corresponding to the different carbon atoms, including those from the methyl groups, methylene (B1212753) group, aromatic carbons, and carbonyl carbons scholarsresearchlibrary.comhorizonepublishing.comscielo.brscielo.br. One study specifically noted that the ¹³C NMR data for this compound was being reported for the first time scielo.brscielo.br.

Advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are often used to establish connectivity between atoms and confirm the structural assignment scholarsresearchlibrary.comhorizonepublishing.com. HMBC experiments reveal correlations between protons and carbons separated by multiple bonds, while COSY experiments show correlations between coupled protons horizonepublishing.com. These 2D NMR techniques provide vital data for piecing together the complete molecular structure.

Table 1 presents representative NMR data reported for this compound.

| Type | Solvent | δ (ppm) | Multiplicity | J (Hz) | Assignment | Source |

| ¹H NMR | CDCl₃ | 1.52 (6H) | s | - | 2xCH₃ | scholarsresearchlibrary.com |

| 2.79 (2H) | s | - | H-2' | scholarsresearchlibrary.com | ||

| 6.32 (1H) | d | 9.5 | H-3 | scholarsresearchlibrary.com | ||

| 6.86 (1H) | s | - | H-8 | scholarsresearchlibrary.com | ||

| 7.69 (1H) | d | 9.5 | H-4 | scholarsresearchlibrary.com | ||

| 8.05 (1H) | s | - | H-5 | scholarsresearchlibrary.com | ||

| ¹³C NMR | CDCl₃ | 27.12, 49.05, 81.16, 106.02, 113.71, 115.01, 118.00, 127.60, 143.56, 159.49, 160.33, 162.61, 191.25 | - | - | Various Carbons | scholarsresearchlibrary.com |

| ¹H NMR | CDCl₃ | 1.49 (6H) | s | - | 2xCH₃ | scielo.brscielo.br |

| 2.77 (2H) | s | - | H-2' | scielo.brscielo.br | ||

| 6.30 (1H) | d | 9.7 | H-3 | scielo.brscielo.br | ||

| 6.83 (1H) | s | - | H-8 | scielo.brscielo.br | ||

| 7.66 (1H) | d | 9.7 | H-4 | scielo.brscielo.br | ||

| 8.03 (1H) | s | - | H-5 | scielo.brscielo.br | ||

| ¹³C NMR | CDCl₃ | 26.93, 48.86, 80.98, 105.83, 113.53, 114.82, 117.85, 127.60, 143.56, 159.49, 160.15, 162.61, 191.07 | - | - | Various Carbons | scielo.brscielo.br |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula and structural features mdpi.comiipseries.org. Electron Ionization Mass Spectrometry (EI-MS) has been used in the characterization of this compound scholarsresearchlibrary.comhorizonepublishing.comscielo.brscielo.br.

The EI-MS spectrum of this compound typically shows a molecular ion peak at m/z 244, corresponding to its molecular weight of 244.07 Da nih.govuni.luscholarsresearchlibrary.comhorizonepublishing.comscielo.brscielo.br. Fragmentation patterns observed in the mass spectrum provide further structural insights. Common fragment ions reported for this compound include peaks at m/z 229 [M⁺-CH₃], 201 [M⁺-CH₃-CO], and 189 [M⁺-C₄H₇] scholarsresearchlibrary.comscielo.brscielo.br. These fragmentation pathways are consistent with the loss of a methyl group, carbon monoxide, and a C₄H₇ fragment from the pyranocoumarin (B1669404) structure.

Table 2 summarizes representative EI-MS data for this compound.

| m/z | Relative Intensity (%) | Fragment Ion | Source |

| 244 | [M⁺] | Molecular Ion | scholarsresearchlibrary.comhorizonepublishing.comscielo.brscielo.br |

| 229 | [M⁺-CH₃] | Loss of Methyl | scholarsresearchlibrary.comscielo.brscielo.br |

| 201 | [M⁺-CH₃-CO] | Loss of Methyl, CO | scholarsresearchlibrary.comscielo.brscielo.br |

| 189 | [M⁺-C₄H₇] | Loss of C₄H₇ | scholarsresearchlibrary.comscielo.brscielo.br |

GC-MS is also a technique applicable to the analysis of coumarins, often requiring derivatization to increase volatility rsc.org. LC-MS is another hyphenated technique widely used for the identification and quantification of compounds in complex mixtures mdpi.comiipseries.org.

UV-Vis spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for detecting conjugated systems within a molecule libretexts.orgtechnologynetworks.commsu.edusci-hub.se. The UV spectrum of this compound exhibits characteristic absorption maxima (λmax) in methanol (B129727) at wavelengths such as 253, 308, 329, and 344 nm scholarsresearchlibrary.comscielo.brscielo.br. These absorption bands are indicative of the π-π* electronic transitions within the conjugated chromophore system of the coumarin and pyranone moieties in this compound.

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound at the atomic level sciencemuseum.org.ukwikipedia.orgnih.govyoutube.com. While not always necessary if high-quality NMR and MS data are available, X-ray crystallography was mentioned as a technique used in the structural elucidation of compounds isolated from Foeniculum vulgare, including this compound scholarsresearchlibrary.comresearchgate.net. This technique requires the compound to form suitable crystals and can unequivocally confirm the arrangement of atoms in the molecule nih.govyoutube.com.

Methodological Challenges and Innovations in this compound Structural Elucidation

Structural elucidation of natural products can present various methodological challenges. Obtaining sufficient quantities of a pure compound from complex plant extracts can be difficult, often requiring extensive and optimized chromatographic separation steps mdpi.com. The complexity of NMR spectra for larger molecules or mixtures can also pose challenges in signal assignment, necessitating the use of advanced 2D NMR techniques jeolusa.com.

Chemical Synthesis and Derivatization of Graveolone and Its Analogues

Total Synthesis Approaches to Graveolone

Total synthesis of natural products like this compound involves constructing the complex molecule from simpler, readily available precursors through a series of controlled chemical reactions. Several strategic approaches have been explored for the total synthesis of this compound and related linear pyranocoumarins.

Strategic Reaction Pathways and Methodological Advancements in this compound Synthesis

Early synthetic efforts towards benzodipyrandiones, including structures similar to this compound, have been reported. One such approach involved the synthesis of linear dihydrobenzodipyrandiones. wikipedia.org

A method for the conversion of 2,2-dimethyl chromans into chromanones using ceric ammonium (B1175870) nitrate (B79036) (CAN) has been applied to the synthesis of Graveolones. thegoodscentscompany.comcenmed.com This highlights the utility of oxidative methods in constructing the core structure of this compound.

The Kabbe condensation has been employed as a convenient method for the synthesis of pyranoneoflavonoids and spiropyranoneoflavonoids, which are considered analogues of naturally occurring this compound. This method involves the introduction of a pyran ring onto a coumarin (B35378) system using ketones such as acetone, ethylmethylketone, cyclopentanone, cyclohexanone, 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-t-butylcyclohexanone. nih.gov

Another approach to synthesizing analogues structurally related to this compound, specifically benzodipyranone derivatives, has utilized the Knoevenagel reaction. This method involved the reaction of a formyl-substituted chromanone derivative with active methylene (B1212753) compounds. uni.lu

Biosynthetic pathways in plants provide insights into potential synthetic strategies. This compound, like other pyranocoumarins, is synthesized in plants from precursors such as umbelliferone (B1683723) and demethylsuberosin (B190953) through a series of enzymatic reactions. nih.govnih.gov While not a synthetic method per se, understanding these natural pathways can inspire biomimetic synthetic routes.

Optimization of Synthetic Yields and Selectivity for this compound

Optimization of synthetic procedures is crucial for improving the efficiency and practicality of obtaining this compound and its analogues. Research into the synthesis of amino-acid derivatives of pyranocoumarins, structurally related to this compound, has shown that optimizing synthesis conditions can lead to increased product yields and reduced reaction times. wikipedia.org

In the synthesis of specific oximes of spiropyranocoumarins, which are synthetic analogues of this compound, reported yields have ranged from 29% to 31%. plantaedb.com While specific detailed data on yield optimization for the total synthesis of this compound itself were not extensively detailed in the search results, the focus on developing efficient methodologies like the CAN-mediated conversion thegoodscentscompany.comcenmed.com and optimized conditions for derivatives wikipedia.org suggests ongoing efforts to enhance synthetic outcomes. Selectivity in these reactions is also a key aspect, ensuring the formation of the desired linear pyranocoumarin (B1669404) core over potential isomers or byproducts.

Synthesis of Functionalized this compound Analogues and Derivatives

The synthesis of functionalized analogues and derivatives of this compound is important for exploring the structure-activity relationships and developing research probes. These modifications involve introducing various chemical groups onto the this compound scaffold.

Design and Preparation of Modified this compound Structures

Modified this compound structures have been designed and prepared to introduce diverse functionalities. Studies have focused on the synthesis of functionalized derivatives of pyranocoumarins, which serve as synthetic analogues of this compound. These modifications often occur at specific positions on the coumarin or pyran rings.

One common strategy involves the reaction of this compound analogues with nucleophilic reagents. For instance, functionalized derivatives possessing hydrazine (B178648), hydroxylamine, and thiosemicarbazide (B42300) residues have been synthesized by treating a dihydropyrano[3,2-g]chromene-2,6-dione analogue with hydrazine hydrate, hydroxylamine, thiosemicarbazide, N-methylthiosemicarbazide, and N-phenylthiosemicarbazide. sci-hub.se This selective reaction occurred at the exocyclic oxygen atom. sci-hub.se

The synthesis of oximes and spiropyranocoumarins, as synthetic analogues of this compound, has been explored, demonstrating their utility as convenient reagents for introducing additional functional groups. plantaedb.comcenmed.comnih.gov

Targeted Chemical Modifications for this compound Research Probes

Targeted chemical modifications are undertaken to create this compound derivatives with specific properties for use as research probes. The introduction of functional groups allows for further chemical transformations or for the attachment of reporter molecules or affinity tags.

Modification of oximes and hydrazones of spiro-substituted pyranocoumarins, which are this compound analogues, with N-substituted amino acids has been achieved using peptide-chemistry methods such as activated ester and symmetrical anhydride (B1165640) methods. wikipedia.org These modifications introduce amino acid moieties onto the this compound-like scaffold.

The synthesized functionalized analogues, such as those bearing hydrazine, hydroxylamine, and thiosemicarbazide residues, provide sites for further derivatization and conjugation. sci-hub.senih.gov These modified structures can be used to investigate interactions with biological targets or to serve as building blocks for more complex molecules. The development of preparative methods for the alkylation of oximes of (spiro)pyranocoumarins further expands the possibilities for introducing diverse functional groups. nih.gov

The structural modification of these synthetic analogues has been confirmed using techniques such as NMR spectroscopy. sci-hub.se

Biosynthetic Pathways of Graveolone

Precursor Compounds and Intermediate Metabolites in Pyranocoumarin (B1669404) Biosynthesis Leading to Graveolone

The initial committed steps towards coumarin (B35378) biosynthesis involve the conversion of L-phenylalanine. This amino acid is deaminated by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid. The activation of p-coumaric acid by 4-coumarate: CoA ligase (4CL) produces p-couaroyl-CoA nih.govnih.gov. A pivotal enzyme in the formation of the coumarin scaffold is p-coumaroyl CoA 2′-hydroxylase (C2′H), which catalyzes an ortho-hydroxylation and spontaneous cyclization to form umbelliferone (B1683723) (7-hydroxycoumarin) researchgate.net.

Umbelliferone stands as a crucial branch point in the biosynthesis of different coumarin subclasses, including furanocoumarins and pyranocoumarins nih.gov. The formation of pyranocoumarins involves the prenylation of umbelliferone, typically by a prenyltransferase nih.gov. For linear pyranocoumarins, such as the class to which this compound belongs scielo.br, this prenylation is understood to occur at position 6 of the umbelliferone core, leading to the intermediate 7-demethylsuberosin nih.gov. In contrast, the biosynthesis of angular pyranocoumarins involves prenylation at position 8, yielding osthenol (B192027) nih.gov.

While the exact sequence of intermediate metabolites following the formation of prenylated umbelliferone (presumably 7-demethylsuberosin) on the path to this compound is not extensively documented in the available literature, it is expected to involve further enzymatic modifications to construct the characteristic dihydrobenzodipyrandione structure of this compound.

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

The early enzymatic reactions in this compound biosynthesis, leading up to umbelliferone, are catalyzed by well-characterized enzymes of the phenylpropanoid pathway: PAL, C4H, 4CL, and C2′H nih.govnih.govresearchgate.net. PAL initiates the pathway by deamination. C4H and C2′H are hydroxylases that introduce hydroxyl groups onto the aromatic ring. 4CL activates the carboxylic acid group by forming a CoA ester. The cyclization to form the coumarin ring from the hydroxylated p-coumaroyl-CoA derivative is a spontaneous chemical reaction following the enzymatic hydroxylation by C2′H researchgate.net.

The subsequent committed step in pyranocoumarin biosynthesis is the prenylation of umbelliferone, catalyzed by prenyltransferases nih.gov. These enzymes facilitate the transfer of a dimethylallyl pyrophosphate (DMAPP) unit, derived from the methyl-erythrite-phosphate (MEP) pathway, to a specific position on the umbelliferone molecule nih.gov. The regiospecificity of this prenylation dictates whether a linear or angular pyranocoumarin pathway is followed nih.gov.

The later enzymatic steps involved in cyclizing the prenyl side chain and introducing the additional carbonyl group characteristic of this compound's dihydrobenzodipyrandione structure are less characterized. Based on the biosynthesis of other related coumarins, enzymes such as cytochrome P450 monooxygenases are likely candidates for catalyzing oxidative cyclization and further modifications researchgate.net. However, specific enzymes and their catalytic mechanisms for the conversion of a prenylated umbelliferone intermediate to this compound have not been definitively identified in the provided search results.

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The biosynthesis of secondary metabolites in plants, including coumarins and pyranocoumarins, is a tightly regulated process influenced by developmental stages, environmental cues, and stress conditions nih.govbiorxiv.org. Studies on the genetic and molecular regulation of coumarin biosynthesis have been conducted in various plant species, including Ruta graveolens and Ipomoea batatas, focusing on the genes encoding the enzymes in the early phenylpropanoid and coumarin pathways researchgate.net.

The expression of genes encoding enzymes like PAL, C4H, 4CL, and C2′H is often coordinated and can be induced by specific stimuli, such as elicitors researchgate.netannualreviews.org. This transcriptional regulation plays a significant role in controlling the flux of metabolites through the pathway and influencing the accumulation of downstream products. uvm.edunih.gov.

While the specific genes and regulatory networks controlling the biosynthesis of this compound have not been detailed in the provided literature, it is highly probable that its production is regulated at multiple levels, similar to other specialized metabolites. This would involve the transcriptional regulation of genes encoding the enzymes responsible for umbelliferone synthesis, the specific prenyltransferase involved in forming the linear pyranocoumarin precursor, and the downstream enzymes that complete the synthesis of this compound. Further research is needed to identify these specific genetic components and understand their regulatory mechanisms in this compound-producing plants.

Biological Activities and Mechanistic Studies of Graveolone

Antimicrobial Activity of Graveolone

This compound has demonstrated antimicrobial activity against certain pathogens. Studies have explored its efficacy against bacteria and fungi.

Inhibition of Microbial Growth Mechanisms by this compound

While specific detailed mechanisms for this compound's inhibition of microbial growth are not extensively described in the search results, coumarins in general, as a class of compounds to which this compound belongs, are known to possess various biological properties, including antimicrobial effects biosynth.comcore.ac.uk. The antimicrobial mechanisms of lipophilic compounds, such as some found in essential oils that may co-occur with coumarins, can involve the disruption of bacterial membranes, suppression of virulence factors, and interference with enzymes, toxins, and biofilm formation researchgate.netresearchgate.net. Further research is needed to elucidate the precise mechanisms by which this compound exerts its antimicrobial effects.

Specific Pathogen Targets and Efficacy Studies of this compound

This compound (referred to as AS-4) isolated from Anethum sowa has shown moderate antibacterial activity against Bacillus megaterium in one study researchgate.nethorizonepublishing.comresearchgate.net. Another coumarin (B35378) isolated from the same plant, scopoletin (B1681571) (AS-2), exhibited significant activity against Salmonella typhi and mild antifungal activity against Aspergillus niger. Additionally, 1,3,4-trimethoxy-xanthen-9-one (AS-3) showed significant antifungal activity against Saccharomyces cerevisiae and antibacterial activity against Salmonella typhi researchgate.nethorizonepublishing.comresearchgate.net. While these studies highlight the antimicrobial potential of compounds from Anethum sowa, the specific efficacy and range of pathogen targets for this compound itself require further dedicated investigation. Some studies under controlled conditions have shown that efficacy can be pathogen specific nbu.ac.in.

Anticancer Research Investigations Involving this compound

This compound has been identified as a compound with potential in anticancer research. It is among the phytochemical compounds isolated from the roots of Anethum sowa that have been reported to have anticancer activities mdpi.com.

In Vitro Model Systems and Molecular Targets of this compound

Research on the anticancer potential of this compound is often conducted using in vitro model systems, such as cancer cell lines. While the search results indicate this compound's inclusion in lists of compounds with reported anticancer activities, detailed information on specific in vitro model systems used for this compound and its precise molecular targets in cancer cells is limited in the provided snippets mdpi.com. Coumarins, as a broader class, have been investigated for their anticancer properties, and some studies focus on molecular targets like enzymes or pathways involved in cancer progression nih.govresearchgate.net. Further studies are needed to delineate the specific in vitro effects and molecular targets of this compound in various cancer models.

Anti-Inflammatory and Immunomodulatory Effects of this compound

This compound is also being explored for its potential anti-inflammatory and immunomodulatory properties. Anti-inflammatory compounds can modulate the body's response to inflammation, while immunomodulatory compounds can influence the immune system.

Modulation of Pro-Inflammatory Cytokine Production by this compound

The modulation of pro-inflammatory cytokine production is a key aspect of anti-inflammatory and immunomodulatory effects. While the provided search results mention the anti-inflammatory and immunomodulatory potential of coumarins and plant extracts containing them, specific data on how this compound directly modulates the production of pro-inflammatory cytokines is not explicitly detailed core.ac.uknih.govresearchgate.netresearchgate.netuniv-lorraine.fr. Studies on other natural compounds and plant extracts have shown effects on cytokines like TNF-α, IL-6, and IL-8, often by influencing pathways such as NF-κB nih.govscribd.commdpi.commdpi.com. Further research focusing on this compound is necessary to understand its specific impact on pro-inflammatory cytokine production and the mechanisms involved.

Plant Defense Enhancement and Agricultural Biotechnology Applications of this compound

This compound functions as a plant defense enhancer by activating the plant's innate immune response and bolstering its resistance to both pathogenic organisms and abiotic stresses cymitquimica.combiosynth.com. Its potential in agricultural biotechnology lies in its capacity to improve crop resilience and contribute to sustainable farming practices cymitquimica.com.

Activation of Plant Signaling Pathways by this compound

The mode of action of this compound involves the activation of multiple signaling pathways within plants cymitquimica.combiosynth.com. Plant signaling pathways are crucial for perceiving and responding to various stimuli, including threats from pathogens and environmental stresses mdpi.comnumberanalytics.com. Key plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), abscisic acid (ABA), and gibberellic acid (GA) play critical roles in regulating these defense mechanisms numberanalytics.comresearchgate.net. While the specific pathways modulated by this compound require further detailed investigation, its classification as a plant defense enhancer strongly suggests its interaction with these intricate signaling networks cymitquimica.combiosynth.com. Activation of JA-mediated defense responses, for instance, has been shown to suppress pest populations in some plants researchgate.net. SA signaling is also vital for defense against pathogens numberanalytics.comresearchgate.net. The activation of these pathways by compounds like this compound can lead to a coordinated defense response mdpi.comnih.gov.

Induction of Defensive Proteins and Secondary Metabolites by this compound

A significant aspect of this compound's function is its ability to enhance the synthesis of defensive proteins and secondary metabolites cymitquimica.combiosynth.com. Plants produce a diverse array of these compounds as part of their defense strategy against herbivores and pathogens nih.govinteresjournals.orgwalshmedicalmedia.com.

Defensive proteins, such as pathogenesis-related (PR) proteins, play a direct role in combating pathogens through various mechanisms, including antimicrobial activity mdpi.commpg.de. Increased levels of specific defense proteins, like osmotin-like defense protein OSM34 and defense-associated protein PCaP1, have been observed in plants with enhanced defense responses mdpi.com.

Secondary metabolites are organic compounds not directly involved in primary growth but are crucial for plant defense interesjournals.orgwalshmedicalmedia.com. These include various classes such as phenolics, terpenoids, and alkaloids, many of which act as deterrents, toxins, or signaling molecules nih.govinteresjournals.orgwalshmedicalmedia.com. Coumarins, the class to which this compound belongs, are considered phytoalexins, compounds produced by plants in response to stress or attack core.ac.uk. The induction and accumulation of these secondary metabolites are often regulated by phytohormone signaling pathways nih.gov.

Research indicates that the induction of these defensive compounds can be a part of a general defense response in plants nbu.ac.in. For example, studies on Anethum sowa have shown this compound exhibiting moderate antibacterial activity against Bacillus megaterium horizonepublishing.comhorizonepublishing.com.

Data on the induction levels of specific proteins or metabolites by this compound in controlled experiments would provide valuable insights into its mechanism. While specific quantitative data for this compound's induction effects were not extensively detailed in the search results, the general principle of defense protein and secondary metabolite induction by plant defense enhancers is well-established cymitquimica.combiosynth.comnih.govmdpi.com.

Role of this compound in Stress Modulation and Crop Resilience

This compound's efficacy extends to stress modulation, opening avenues for improving crop yields under variable environmental conditions cymitquimica.com. Plants face numerous abiotic stresses, including drought, heat, and salinity, which significantly impact productivity nih.gov. Crop resilience, the ability of crops to withstand and recover from these stresses, is a critical aspect of sustainable agriculture nih.govarxiv.org.

Chemical compounds that can modulate plant responses to abiotic stresses are being explored as a promising approach to enhance tolerance nih.gov. These compounds can induce molecular and physiological changes that provide a protective shield nih.gov. This compound's reported ability to fortify plants against abiotic stresses aligns with this concept cymitquimica.com.

The modulation of stress responses often involves complex signaling networks and the activation of genes that trigger adaptive physiological and metabolic changes mdpi.comnih.gov. By influencing these processes, this compound may help plants better cope with adverse conditions, leading to improved survival and yield cymitquimica.comarxiv.org. The integration of compounds like this compound into crop management practices could potentially reduce the dependence on chemical pesticides and enhance natural plant resilience cymitquimica.com.

Interactive Table: Potential Effects of this compound on Plant Defense Components

| Component Type | Examples | Potential Effect of this compound (Based on its classification as a plant defense enhancer) | Research Support |

| Signaling Pathways | Jasmonic Acid, Salicylic Acid, Ethylene | Activation/Modulation | This compound's mode of action involves activating multiple signaling pathways cymitquimica.combiosynth.com. |

| Defensive Proteins | PR Proteins, Osmotin-like proteins | Increased Synthesis/Accumulation | This compound enhances the synthesis of defensive proteins cymitquimica.combiosynth.com. |

| Secondary Metabolites | Coumarins, Phenolics, Terpenoids | Increased Synthesis/Accumulation | This compound enhances the synthesis of secondary metabolites cymitquimica.combiosynth.com. |

Note: This table presents potential effects based on the described functions of this compound as a plant defense enhancer. Specific quantitative data on the extent of these effects induced solely by this compound requires further dedicated research.

Structure Activity Relationship Sar of Graveolone

Identification of Key Structural Moieties for Graveolone's Biological Activity

The biological activities reported for this compound include moderate antibacterial activity against Bacillus megaterium, as well as mild cytotoxic and antioxidant effects. fishersci.canih.gov While detailed structure-activity relationship studies focusing exclusively on this compound are limited in the provided literature, insights can be drawn from studies comparing this compound to related compounds and the broader understanding of coumarin (B35378) SAR.

The core pyranocoumarin (B1669404) structure of this compound, characterized by the fusion of a chromen-2-one and a dihydropyran ring with a gem-dimethyl group at the spiro center, is fundamental to its identity and potential interactions. wikidata.orgthegoodscentscompany.com Comparisons with other coumarin derivatives have indicated that variations in the substituent groups and the arrangement of the fused rings significantly influence biological outcomes. For instance, a study investigating the inhibition of hyaluronic acid production tested this compound alongside a (spiro)pyranocoumarin analog. wikipedia.org The finding that the spiro)pyranocoumarin analog demonstrated inhibition suggests that structural differences in the pyran ring system or the presence of the spiro junction are important determinants of this specific activity, highlighting the role of these moieties in the observed biological effect. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties of compounds and their biological activities. This approach can predict the activity of new or untested compounds based on their molecular descriptors. QSAR analysis has been applied to the study of coumarins and furanocoumarins to understand the structural requirements for various activities, such as predicting drug-drug interactions or inhibitory effects on specific cell lines. wikidata.orgnih.gov

While the provided search results mention QSAR in the context of coumarins and related compounds, specific QSAR models developed for this compound or a series of its direct derivatives were not detailed. wikidata.orgnih.gov However, the principles of QSAR are applicable to this compound and its analogs. By calculating molecular descriptors that capture electronic, steric, and lipophilicity properties of this compound and its derivatives, and correlating these with observed biological activities (such as antibacterial potency or cytotoxicity), predictive models could potentially be developed. These models could help in understanding which structural parameters are most critical for a particular activity and guide the design of more potent or selective compounds. The complexity and specific nature of the biological targets involved would dictate the type of descriptors and statistical methods used in such QSAR studies.

Rational Design of this compound Analogues for Enhanced Activity

Rational design of chemical analogues involves modifying the structure of a lead compound, such as this compound, to improve its desired biological activity, reduce toxicity, or enhance pharmacokinetic properties. This process is informed by SAR information and can be guided by computational methods like molecular docking and QSAR modeling. kaggle.comnih.gov

The study that compared this compound to a (spiro)pyranocoumarin analog in the context of hyaluronic acid inhibition exemplifies the process of exploring structural variations to identify improved activity. wikipedia.org Although the specific design strategy for that analog is not detailed, such comparisons provide experimental data on how structural changes impact biological outcomes.

Based on the general understanding of coumarin chemistry and SAR, rational design strategies for this compound analogues could involve modifications to the core pyranocoumarin scaffold. Potential modifications might include:

Alterations to the substitution pattern on the chromen-2-one or dihydropyran rings.

Modification or removal of the gem-dimethyl group.

Introduction of various functional groups to influence properties like solubility, lipophilicity, or ability to interact with specific biological targets.

Synthesis of spiro variants or other fused ring systems related to the pyranocoumarin structure.

Advanced Analytical Methodologies in Graveolone Research

Chromatographic Techniques for Graveolone Separation and Quantification

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of complex mixtures into individual components. For this compound, both liquid and gas chromatography techniques are extensively employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of coumarins like this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. vscht.czresearchgate.net Typically, reversed-phase columns (e.g., C18) are used with a mobile phase consisting of a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Detection is commonly achieved using a Diode-Array Detector (DAD) or UV detector, which can identify this compound based on its characteristic UV absorption maxima (λmax at approximately 253, 308, 329, and 344 nm). scholarsresearchlibrary.com For more definitive identification and enhanced sensitivity, HPLC is frequently coupled with a mass spectrometer (LC-MS). nih.govsemanticscholar.org Ultra-High Performance Liquid Chromatography (UHPLC), a newer iteration of HPLC, utilizes smaller particle size columns to achieve faster analysis times and improved separation efficiency, making it suitable for high-throughput screening and complex metabolic profiling of extracts containing this compound. nih.gov

Table 1: Representative HPLC Parameters for Furanocoumarin Analysis Applicable to this compound

| Parameter | Description | Reference |

| Column | ACQUITY UPLC-BEH C18 (1.7 µm, 2.1 x 50 mm) | nih.gov |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | nih.gov |

| Elution | Gradient elution from 10% B to 100% B | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | vscht.cznih.gov |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds and has been successfully applied to the identification of this compound in plant extracts. researchgate.netnih.govresearchgate.net The compound is separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., HP-5). nih.gov GC-MS provides not only retention time data for quantification but also a mass spectrum that serves as a chemical fingerprint for unambiguous identification. researchgate.net In a study analyzing parsley fruit extracts, this compound was identified with an experimental retention index of 2155. nih.gov

Supercritical Fluid Chromatography (SFC) is a more recent technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both GC and HPLC. While specific applications of SFC for this compound analysis are not widely documented, the technique holds potential, especially for chiral separations of related coumarins or derivatives, offering faster and more environmentally friendly analyses compared to normal-phase HPLC.

Table 2: GC-MS Data for the Identification of this compound

| Analytical Parameter | Value | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Column | HP-5 (25 m × 0.32 mm, 0.52 μm film thickness) | nih.gov |

| Retention Index (RI) | 2155 | nih.gov |

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) | nih.gov |

Mass Spectrometry for this compound Trace Analysis and Metabolomics

Mass Spectrometry (MS) is an indispensable tool in this compound research, valued for its exceptional sensitivity and specificity, which allow for both structural elucidation and trace-level quantification. horizonepublishing.com When coupled with chromatographic systems (LC-MS and GC-MS), it allows for the detection of this compound in highly complex mixtures. vscht.cznih.gov

For structural confirmation, Electron Impact (EI) ionization is often used in GC-MS, producing a characteristic fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak [M+] at m/z 244, along with key fragments corresponding to the loss of a methyl group ([M+-CH3] at m/z 229), subsequent loss of carbon monoxide ([M+-CH3–CO] at m/z 201), and other signature fragments. scholarsresearchlibrary.com In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are common, often showing the protonated molecule [M+H]+. nih.gov

High-Resolution Mass Spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of elemental composition and distinguishing this compound from isobaric interferences. researchgate.net These advanced MS techniques are central to metabolomics, where untargeted analysis of biological extracts can reveal the presence of this compound and its potential metabolites without prior knowledge, as demonstrated in studies identifying this compound in complex natural product extracts. nih.gov

Table 3: Key Mass Spectrometric Data for this compound

| Ion/Fragment | m/z (Daltons) | Ionization Method | Reference |

| [M]+ | 244 | EI-MS | scholarsresearchlibrary.com |

| [M+-CH3]+ | 229 | EI-MS | scholarsresearchlibrary.com |

| [M+-CH3–CO]+ | 201 | EI-MS | scholarsresearchlibrary.com |

| [M+-C4H7]+ | 189 | EI-MS | scholarsresearchlibrary.com |

Spectroscopic Methods for this compound Conformational and Chiral Analysis

While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy are fundamental for the initial structural elucidation of this compound, other specialized spectroscopic methods are required for more detailed analyses of its three-dimensional structure, such as stereochemistry. scholarsresearchlibrary.comhorizonepublishing.com

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful method for determining the absolute configuration of stereocenters in a molecule. The core structure of this compound (8,8-dimethyl-2H,6H,7H,8H-pyrano[3,2-g]chromene-2,6-dione) is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exhibit an ECD spectrum.

However, ECD is a critical tool in the broader field of coumarin (B35378) chemistry. dntb.gov.ua Many naturally occurring coumarins are chiral, often due to stereogenic centers in their side chains. scribd.comsci-hub.ru If chiral derivatives of this compound were to be synthesized or discovered, ECD would be the preferred method for assigning their absolute stereochemistry. The experimental ECD spectrum would be compared with spectra predicted by quantum chemical calculations to make an unambiguous assignment. researchgate.net

Development of Bioanalytical Assays for this compound Detection in Complex Biological Matrices

To understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential biological effects of this compound after consumption of foods like dill or parsley, it is essential to develop sensitive and reliable bioanalytical assays for its detection in complex biological matrices such as blood, plasma, or urine. hmdb.cafoodb.ca

Currently, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantifying small molecules like this compound in biological fluids. This method offers excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the complex matrix and allowing for quantification at very low concentrations.

While no specific immunoassays (like ELISA) for this compound have been reported, their development could offer a high-throughput, cost-effective alternative for screening large numbers of samples. The development of such an assay would require the synthesis of a this compound-protein conjugate to be used as an immunogen for generating specific antibodies. The main challenges would include achieving high specificity and avoiding cross-reactivity with other structurally related coumarins that may be present in the diet.

Future Research Directions and Prospects for Graveolone Studies

Elucidation of Undefined Biological Activities of Graveolone

Current understanding suggests this compound functions by activating plant signaling pathways that bolster innate immune responses and enhance the synthesis of defensive proteins and secondary metabolites. cymitquimica.combiosynth.com This leads to improved fortification against pathogenic challenges and abiotic stresses. cymitquimica.combiosynth.com However, the full spectrum of this compound's biological activities is likely not yet defined. Future research should focus on a more comprehensive elucidation of these activities.

Specific areas for future investigation include:

Detailed Mechanism of Action Studies: While it is known that this compound activates multiple signaling pathways, the specific pathways involved and the downstream molecular events triggered require further in-depth analysis. cymitquimica.combiosynth.com Techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify the genes, proteins, and metabolites influenced by this compound treatment in plants.

Investigation of Activities in Other Organisms: Research has primarily focused on this compound's effects in plants. cymitquimica.combiosynth.com Future studies could explore its potential biological activities in other organisms, such as microbes or insects, given its plant defense role and the antimicrobial properties of its source plants. cymitquimica.combiosynth.com

Structure-Activity Relationship (SAR) Studies: A detailed understanding of how the chemical structure of this compound relates to its biological activities is crucial for the rational design of more potent or selective derivatives. nih.govuni.lubiocrick.com This would involve synthesizing or isolating structurally related compounds and testing their activities.

Exploration of Novel Synthetic Pathways and Derivatives of this compound

This compound is a naturally occurring linear pyranocoumarin (B1669404). foodb.ca While it can be isolated from plant sources, exploring novel synthetic pathways could offer more efficient, cost-effective, and scalable methods for its production. gcande.org Furthermore, the creation of novel derivatives could lead to compounds with enhanced or altered biological activities.

Future research directions in this area include:

Development of Efficient Chemical Synthesis Routes: Current isolation methods from plants may have limitations in yield and scalability. nih.gov Research into novel chemical synthesis routes could provide alternative sources of this compound. This could involve exploring different starting materials, reaction conditions, and catalytic systems. gcande.org

Enzymatic and Biotechnological Production: Investigating enzymatic or microbial synthesis pathways could offer more sustainable and environmentally friendly methods for this compound production. nih.govncert.nic.in This could involve identifying and engineering enzymes involved in the natural biosynthesis of this compound or related coumarins. nih.govresearchgate.net

Synthesis of this compound Derivatives: Modifying the chemical structure of this compound could lead to the discovery of novel compounds with improved properties, such as enhanced stability, solubility, or targeted biological activity. dntb.gov.ua High-throughput screening of synthesized libraries of derivatives could identify promising candidates for further study.

Advanced Biotechnological Applications of this compound

This compound's role as a plant defense enhancer positions it as a promising candidate for advanced biotechnological applications, particularly in sustainable agriculture. cymitquimica.combiosynth.com

Future research should explore:

Development of Biofortified Crops: Investigating methods to enhance the natural production of this compound in crops through genetic engineering or other biotechnological approaches could lead to the development of varieties with inherent disease and stress resistance. ncert.nic.in

Formulation and Delivery Systems: Developing effective formulations and delivery systems for applying this compound or its derivatives to plants is crucial for practical agricultural applications. This could involve exploring encapsulation techniques or novel delivery methods to ensure stability and targeted release.

Integration into Integrated Pest Management (IPM) Strategies: Research is needed to understand how this compound can be effectively integrated into broader IPM programs to reduce reliance on conventional chemical pesticides while maintaining crop health and yield. cymitquimica.combiosynth.com

Integration of Omics Data for Comprehensive Understanding of this compound's Roles

The application of multi-omics approaches can provide a holistic understanding of complex biological systems and the effects of bioactive compounds like this compound. nih.govresearchgate.netrsc.orgnih.gov

Future research should leverage omics technologies to:

Integrate Genomic, Transcriptomic, Proteomic, and Metabolomic Data: Combining data from these different omics layers in plants treated with this compound can provide a comprehensive picture of the molecular changes induced by the compound. nih.govresearchgate.netrsc.orgnih.gov This can help identify key genes, proteins, and metabolic pathways involved in this compound's defense-enhancing activities.

Identify Biomarkers of this compound Activity: Omics data can be used to identify molecular biomarkers that indicate the level of plant response to this compound treatment. This could be valuable for monitoring the effectiveness of this compound applications in agricultural settings.

Understand Environmental Interactions: Integrating omics data can help elucidate how environmental factors influence the production of this compound in plants and how this compound mediates plant interactions with their environment, including beneficial microbes and pests.

Q & A

Q. What frameworks support cross-disciplinary collaboration in this compound research?

- Methodological Answer : Use conceptual frameworks (e.g., systems pharmacology) to align hypotheses across biology, chemistry, and data science. Establish shared protocols for data standardization (e.g., FAIR principles) and use collaborative platforms (e.g., GitLab, Open Science Framework) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.